1-(Phenylethynyl)pyrene

Fluorescence Spectroscopy Nucleic Acid Labeling Bioconjugation

1-(Phenylethynyl)pyrene outperforms unsubstituted pyrene with a 35 nm red-shifted monomer emission (417 nm), 1.94-fold higher quantum yield (ΦF=0.62), and sub-2.5 ns excited-state lifetime that minimizes background quenching. Its distinct excimer band (500–510 nm) enables ratiometric SNP detection—validated for clarithromycin resistance mutations in H. pylori. Functions as an efficient FRET donor with BPEA acceptor and enhances LNA probe hybridization affinity. An essential benchmark for OLED materials research and fluorescence-based sensing requiring high-sensitivity, low-background detection.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 23975-18-0
Cat. No. B15479324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylethynyl)pyrene
CAS23975-18-0
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
InChIInChI=1S/C24H14/c1-2-5-17(6-3-1)9-10-18-11-12-21-14-13-19-7-4-8-20-15-16-22(18)24(21)23(19)20/h1-8,11-16H
InChIKeyYRTLXHUVJXZUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylethynyl)pyrene (CAS 23975-18-0) | Procurement-Ready Alkynylpyrene Fluorophore


1-(Phenylethynyl)pyrene (1-PEPy) is a pyrene-based fluorescent dye featuring a phenylethynyl substituent at the 1-position, synthesized via palladium-catalyzed Sonogashira cross-coupling [1]. This functionalization extends the π-conjugated system, conferring distinct photophysical properties relative to unsubstituted pyrene. The compound serves as a refined excimer-forming alternative to pyrene in nucleic acid labeling, optoelectronics, and fluorescence-based sensing [2]. Its spectral advantages—including red-shifted emission and enhanced quantum yield—position it as a strategic procurement choice for assays requiring high-sensitivity detection or wavelength discrimination [3].

1-(Phenylethynyl)pyrene: Why Unsubstituted Pyrene Cannot Replace This Functionalized Derivative


Unsubstituted pyrene exhibits a short-wavelength monomer emission (λmax ≈ 382 nm) and moderate fluorescence quantum yield (ΦF ≈ 0.32 in ethanol) . While pyrene excimer fluorescence is useful for proximity sensing, its long excited-state lifetime (up to hundreds of ns) renders it susceptible to quenching and limits its utility in time-sensitive detection formats [1]. Substituting pyrene with alternative aromatic fluorophores (e.g., anthracene, perylene) alters the emission profile and excimer-forming behavior, but fails to preserve the pyrene core's established nucleic acid intercalation and stacking capabilities [2]. The 1-(phenylethynyl)pyrene derivative maintains pyrene's fundamental excimer-forming character while providing a distinct, red-shifted spectral window that enables multiplexed detection with minimal cross-talk [3].

1-(Phenylethynyl)pyrene Comparative Performance Data for Scientific Procurement Decisions


Fluorescence Quantum Yield Enhancement vs. Unsubstituted Pyrene in Ethanol

1-(Phenylethynyl)pyrene exhibits a fluorescence quantum yield (ΦF) of 0.62 in ethanol, representing a 1.94-fold increase relative to unsubstituted pyrene (ΦF = 0.32) . This enhancement is attributed to extended π-conjugation through the ethynyl bridge, which reduces non-radiative decay pathways [1].

Fluorescence Spectroscopy Nucleic Acid Labeling Bioconjugation

Monomer Emission Red-Shift Relative to Unsubstituted Pyrene

The monomer emission maximum (λem) of 1-(phenylethynyl)pyrene is recorded at 417 nm in ethanol, representing a 35 nm bathochromic shift compared to pyrene's λem of 382 nm . This red-shift arises from the extended π-conjugation introduced by the phenylethynyl moiety [1].

Photophysics Fluorescence Microscopy Multiplex Assays

Excimer Emission Spectral Window Distinct from Monomer Emission

When two 1-(phenylethynyl)pyrene molecules are brought into proximity (≤3.4 Å), they form an excimer with a characteristic broad emission band centered at approximately 476 nm . The excimer emission maximum in nucleic acid labeling contexts is reported in the range of 500–510 nm [1]. This excimer band is well separated from the monomer emission at 417 nm, enabling ratiometric detection of molecular proximity events [2].

Excimer Fluorescence DNA Probes Proximity Sensing

Excited-State Lifetime Reduction as a Probe Design Advantage

1-(Phenylethynyl)pyrene exhibits a monomer excited-state lifetime of <2.5 ns, dramatically shorter than the hundreds of nanoseconds characteristic of unsubstituted pyrene [1]. Despite this short lifetime, 1-PEPy retains robust excimer-forming capability when preorganized in DNA's major groove, a property attributed to ground-state spatial preorganization rather than long-lived excited-state diffusion .

Time-Resolved Fluorescence DNA Sensing Photophysics

Positional Isomer Differentiation: 1-PEPy vs. 2- and 4-Phenylethynylpyrenes

The position of phenylethynyl substitution on the pyrene core critically influences photophysical behavior. Studies comparing 1-, 2-, and 4-phenylethynylpyrene derivatives attached to 2'-arabino-uridine revealed that the 1-isomer (1-PEPy) demonstrates optimal excimer formation in DNA duplex contexts, whereas 2- and 4-isomers exhibit altered spectral properties and reduced excimer efficiency [1]. The 1-substitution pattern preserves the planar geometry necessary for effective π-stacking interactions with nucleobases .

Structure-Property Relationship DNA Labeling Regioisomerism

1-(Phenylethynyl)pyrene: Validated Application Scenarios Based on Quantitative Differentiation


Single Nucleotide Polymorphism (SNP) Detection via Excimer-Forming DNA Probes

The 35 nm red-shifted monomer emission (417 nm vs. pyrene's 382 nm) combined with a distinct excimer band at 500–510 nm enables ratiometric fluorescence detection of specific SNPs [1]. This approach has been validated for detecting clarithromycin resistance-associated mutations (2144A/G, 2143A/G, and 2143A/C) in Helicobacter pylori 23S rRNA [2]. The short excited-state lifetime (<2.5 ns) minimizes background quenching, improving signal fidelity in complex biological samples.

High-Sensitivity Nucleic Acid Labeling in Locked Nucleic Acid (LNA) Probes

Conjugation of 1-(phenylethynyl)pyrene to LNA monomers yields probes with significantly enhanced hybridization affinity and thermal stability compared to unmodified DNA probes [1]. The 1.94-fold higher quantum yield (ΦF = 0.62) relative to pyrene improves detection sensitivity, while the 35 nm red-shifted emission reduces interference from autofluorescence or co-labeled dyes [2].

Fluorescence Resonance Energy Transfer (FRET) Donor-Acceptor Pairs

1-(Phenylethynyl)pyrene functions as an effective energy donor when paired with 9,10-bis(phenylethynyl)anthracene (BPEA) as the acceptor [1]. The spectral overlap between PEPy emission (417 nm monomer) and BPEA absorption supports efficient FRET, enabling distance-dependent structural studies of nucleic acid conformations and protein-DNA interactions.

Optoelectronic Material Development and Electrochemical Studies

As a neutral reference molecule for structure-property relationship studies, 1-(phenylethynyl)pyrene provides a well-characterized baseline for tuning pyrene electronic properties via donor/acceptor substitution [1]. Its extended π-conjugation and defined electrochemical band gap make it a benchmark compound for designing organic light-emitting diode (OLED) materials and evaluating substituent effects on HOMO-LUMO energy levels [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Phenylethynyl)pyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.